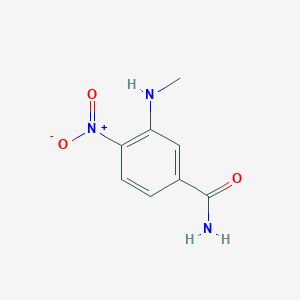

3-(Methylamino)-4-nitrobenzamide

CAS No.:

Cat. No.: VC19748855

Molecular Formula: C8H9N3O3

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9N3O3 |

|---|---|

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | 3-(methylamino)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C8H9N3O3/c1-10-6-4-5(8(9)12)2-3-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12) |

| Standard InChI Key | INNMVLURRKTGRR-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

3-(Methylamino)-4-nitrobenzamide is an aromatic benzamide derivative characterized by a nitro group at the 4-position and a methylamino group at the 3-position of the benzene ring. Its molecular formula is , with a molecular weight of 195.18 g/mol . The compound’s structure is distinct from the closely related N-methyl-4-(methylamino)-3-nitrobenzamide (CAS 41263-72-3), which features an additional methyl group on the amide nitrogen and a different substitution pattern .

Structural Analysis

The compound’s planar benzamide core facilitates interactions with biological targets, while the electron-withdrawing nitro group enhances stability and influences reactivity. Computational models suggest that the methylamino group contributes to hydrogen-bonding potential, a feature critical for binding in enzymatic systems .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.18 g/mol |

| CAS Number | 1247927-07-6 |

| Storage Conditions | 2–8°C |

| Purity | 97% (HPLC) |

Synthesis and Industrial Production

The synthesis of 3-(Methylamino)-4-nitrobenzamide typically involves nitration and amidation steps. While detailed protocols are proprietary, analogous routes for similar benzamides involve:

-

Nitration of Benzamide Precursors: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures.

-

Methylamination: Substitution of a leaving group (e.g., chlorine) with methylamine in the presence of a palladium catalyst .

Industrial-scale production prioritizes yield optimization, with suppliers reporting batches of 0.2 g to 10 g . The compound’s stability under refrigeration (2–8°C) ensures viability for long-term storage .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

3-(Methylamino)-4-nitrobenzamide serves as a building block for:

-

Anticancer Agents: Derivatives of nitrobenzamides are explored for their DNA methyltransferase (DNMT) inhibitory activity, which can reverse aberrant epigenetic modifications in cancer cells .

-

Antimicrobial Compounds: Structural analogs exhibit potency against bacterial pathogens by targeting cell wall synthesis enzymes.

Biochemical Studies

In vitro assays utilize this compound to investigate:

-

Enzyme Kinetics: Its nitro group acts as a spectroscopic probe in studies of nitroreductase activity.

-

Receptor Binding: Modifications to the methylamino group help elucidate structure-activity relationships in G-protein-coupled receptors.

| Concentration | Volume Required per 1 mg |

|---|---|

| 1 mM | 5.12 mL |

| 5 mM | 1.02 mL |

| 10 mM | 0.51 mL |

Stability Considerations

The nitro group confers sensitivity to light and reducing agents. Storage in amber vials under inert atmosphere (e.g., argon) is advised to prevent degradation .

| Quantity | Price | Lead Time |

|---|---|---|

| 0.2 g | $370.79 | 10–20 days |

Bulk purchases (≥1 g) are negotiable but require extended synthesis timelines .

Future Directions and Research Gaps

Despite its utility, critical gaps persist:

-

Toxicological Profiles: No in vivo studies have assessed acute or chronic toxicity.

-

Mechanistic Studies: The compound’s direct biological targets remain uncharacterized.

Collaborative efforts between academia and industry could prioritize these areas, leveraging 3-(Methylamino)-4-nitrobenzamide’s scaffold for next-generation therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume